Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester

Description

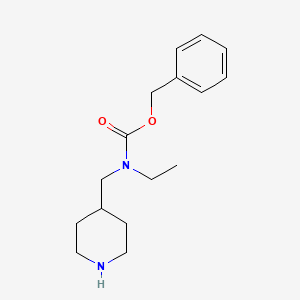

Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester (CAS: Not explicitly provided; referenced as CymitQuimica product 10-F088009 ) is a carbamate derivative featuring a piperidine ring substituted at the 4-position with a methyl group linked to an ethyl carbamate moiety. The benzyl ester group enhances lipophilicity, influencing its solubility and stability.

Properties

IUPAC Name |

benzyl N-ethyl-N-(piperidin-4-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-18(12-14-8-10-17-11-9-14)16(19)20-13-15-6-4-3-5-7-15/h3-7,14,17H,2,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGDZTAZVKJHDPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNCC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with ethyl chloroformate and benzyl alcohol. The process can be summarized as follows:

Formation of Piperidine Derivative: Piperidine is first reacted with formaldehyde and hydrogen cyanide to form piperidin-4-ylmethylamine.

Carbamoylation: The piperidin-4-ylmethylamine is then treated with ethyl chloroformate to form ethyl-piperidin-4-ylmethyl-carbamate.

Esterification: Finally, the carbamate is esterified with benzyl alcohol to yield this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Alcohol derivatives.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a building block for the development of new pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Piperidine-Based Carbamate Esters

Substituent Variations

- [1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid benzyl ester (CAS 1353962-49-8): Incorporates an aminoethyl group, enhancing basicity and reactivity, particularly in nucleophilic environments .

- 4-AMINO-PIPERIDINE-1-CARBOXYLIC ACID BENZYL ESTER (CAS 120278-07-1): Benzyl ester is directly attached to the piperidine ring’s 1-position, altering steric and electronic properties compared to the ethyl-piperidin-4-ylmethyl substitution .

Structural Impact on Properties

*Molecular weight calculated based on formula C₁₆H₂₄N₂O₂.

Heterocyclic Variations

Pyrrolidine Analogs

Piperidine vs. Pyrrolidine

Ester Group Comparisons

Benzyl Ester vs. tert-Butyl Ester

- tert-Butyl ester of (4-fluoro-3-piperidin-4-yl-benzyl)-carbamic acid : The tert-butyl group offers superior stability under acidic conditions but requires harsh conditions (e.g., TFA) for deprotection. This contrasts with benzyl esters, which hydrolyze under milder basic conditions .

- Benzyl benzoate (CAS 120-51-4) : A simple ester without the carbamate-piperidine backbone. Widely used in cosmetics for its stability and low toxicity, highlighting the trade-off between complexity and application .

pH-Dependent Stability of Benzyl Esters

Studies on benzyl ester bond formation in lignin-like polymers reveal:

- Acidic conditions (pH 4–6): Promote esterification between carboxyl groups and quinone methides, stabilizing benzyl esters .

- Neutral/basic conditions (pH ≥7): Ester hydrolysis dominates, with competing reactions (e.g., protein crosslinking via amino groups) reducing ester content .

Biological Activity

Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological profile, focusing on antimicrobial, anticancer, and neuroprotective effects, along with synthesis methods and potential applications.

Chemical Structure and Properties

The compound features several critical structural components:

- Piperidine Ring : A six-membered saturated heterocycle that contributes to the compound's biological activity.

- Carbamate Structure : Enhances solubility and lipophilicity, which are important for biological interactions.

- Benzyl Ester Moiety : Increases the lipophilicity, potentially influencing pharmacokinetics and bioavailability.

1. Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. This compound has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The presence of the piperidine ring is believed to play a crucial role in this activity.

2. Anticancer Activity

Studies have demonstrated that derivatives of piperidine can inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis.

- Modulation of oxidative stress pathways.

For instance, compounds structurally related to this compound have been observed to reduce tumor growth in preclinical models, showcasing their potential in cancer therapy.

3. Neuroprotective Effects

Some analogs have been noted for their ability to protect neuronal cells from damage, indicating potential applications in treating neurodegenerative diseases. This neuroprotective effect may be attributed to the compound's ability to modulate neuroinflammatory responses and enhance neuronal survival.

Synthesis Methods

The synthesis of this compound can be approached through various methods:

- Nucleophilic Substitution : Utilizing piperidine derivatives in reactions with activated esters or carbamates.

- Coupling Reactions : Combining piperidine with carboxylic acids or their derivatives under specific conditions to form the desired ester.

These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.

The mechanism of action involves interaction with specific molecular targets:

- Receptor Binding : The compound may bind to various receptors or enzymes, modulating their activity.

- Enzyme Inhibition : It has been investigated for its potential to inhibit key enzymes involved in disease processes.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpiperidine | Methyl group on piperidine | Antimicrobial |

| N-Boc-piperidine | Boc protecting group on nitrogen | Drug delivery |

| Piperazine derivatives | Two nitrogen atoms in a six-membered ring | Antidepressant |

The unique combination of functional groups in this compound may confer distinct biological activities not observed in simpler analogs.

Case Studies and Research Findings

Numerous studies have evaluated the biological activities of piperidine derivatives:

- A study demonstrated that compounds similar to this compound inhibited ATPase activity in P-glycoprotein (P-gp), suggesting potential for reversing drug resistance in cancer therapy .

- Another investigation highlighted its efficacy against Gram-positive bacteria, indicating a broad-spectrum antimicrobial potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.